

ATX-002: A Comparative Guide to Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been revolutionized by the development of effective delivery systems, with ionizable lipids playing a pivotal role. These specialized lipids are critical components of lipid nanoparticles (LNPs), which encapsulate and protect delicate mRNA molecules, facilitating their entry into cells and subsequent protein expression. Among the diverse array of ionizable lipids, **ATX-002** has emerged as a significant player, particularly within the LUNAR® lipid nanoparticle platform.

This guide provides a comparative overview of **ATX-002** against other widely used ionizable lipids, including DLin-MC3-DMA, SM-102, and ALC-0315. While direct head-to-head comparative studies for mRNA delivery involving **ATX-002** are not extensively available in the public domain, this document synthesizes the existing data on its properties and performance, alongside comparative data for other key lipids, to offer a valuable resource for researchers in the field.

Physicochemical Properties of Ionizable Lipids

The efficacy of an ionizable lipid is intrinsically linked to its physicochemical properties, most notably its pKa. The pKa determines the lipid's charge state at different pH levels, a critical factor for both mRNA encapsulation during formulation at acidic pH and for endosomal escape within the cell. A pKa value in the range of 6.0-7.0 is generally considered optimal for efficient mRNA delivery.

Ionizable Lipid	Measured pKa	Developer/Associated Platform	Key Features
ATX-002	6.03[1][2]	Arcturus Therapeutics (LUNAR®)	Biodegradable backbone[3]
DLin-MC3-DMA	~6.44	Alnylam Pharmaceuticals	Clinically validated for siRNA delivery (Onpattro®)
SM-102	~6.7	Moderna	Used in the Moderna COVID-19 vaccine
ALC-0315	Not publicly available	Pfizer/BioNTech	Used in the Pfizer-BioNTech COVID-19 vaccine

LNP Formulation and Characteristics

The composition of the lipid nanoparticle is a crucial determinant of its stability, size, and efficiency in delivering its mRNA payload. A typical LNP formulation consists of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.

Based on available literature, a representative formulation for an ATX-based LUNAR® nanoparticle for mRNA delivery is as follows:

Component	Molar Percentage
Ionizable Lipid (ATX)	50%[3]
DSPC	7%[3]
Cholesterol	40%[3]
DMG-PEG	3%[3]

Note: The specific ATX lipid in this formulation is not explicitly identified as **ATX-002** in the source.

Directly comparative data on the physicochemical characteristics of LNPs formulated with **ATX-002** versus other ionizable lipids using the same mRNA and formulation process is limited. However, studies comparing DLin-MC3-DMA, SM-102, and ALC-0315 provide insights into the expected performance of these established lipids.

In Vivo Performance

The ultimate measure of an ionizable lipid's success is its ability to facilitate potent protein expression in vivo. While comprehensive comparative in vivo studies including **ATX-002** for mRNA delivery are not readily available, data from siRNA studies and separate mRNA studies offer some performance indicators.

A study utilizing the LUNAR® platform with **ATX-002** for the delivery of siRNA targeting Factor VII (FVII) in mice demonstrated a 63% knockdown in FVII levels[1][2]. For mRNA delivery, a study using a LUNAR® formulation with an ATX lipid for Factor IX mRNA in mice showed successful protein replacement therapy[3].

Comparative studies of other ionizable lipids for mRNA delivery have shown varying levels of efficacy. For instance, some studies have indicated that LNPs formulated with SM-102 and ALC-0315 can lead to higher levels of protein expression compared to those with DLin-MC3-DMA.

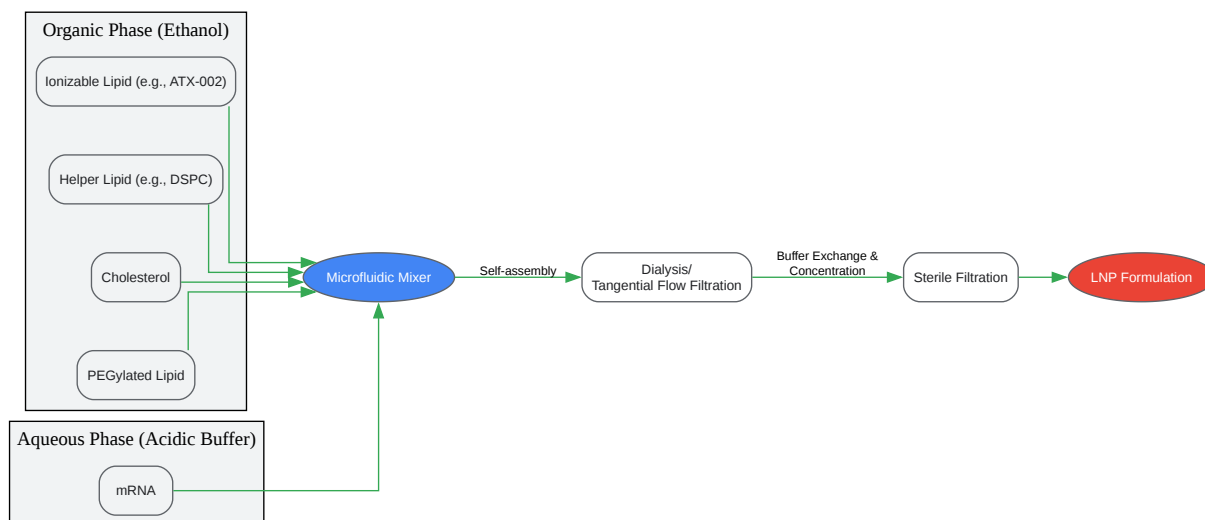
It is important to note that in vivo performance is highly dependent on the specific LNP formulation, the mRNA sequence, the animal model, and the route of administration. Therefore, direct comparisons should be interpreted with caution in the absence of head-to-head studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments in the evaluation of ionizable lipids for mRNA delivery.

LNP Formulation (Microfluidic Mixing)

A common method for LNP formulation involves rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.

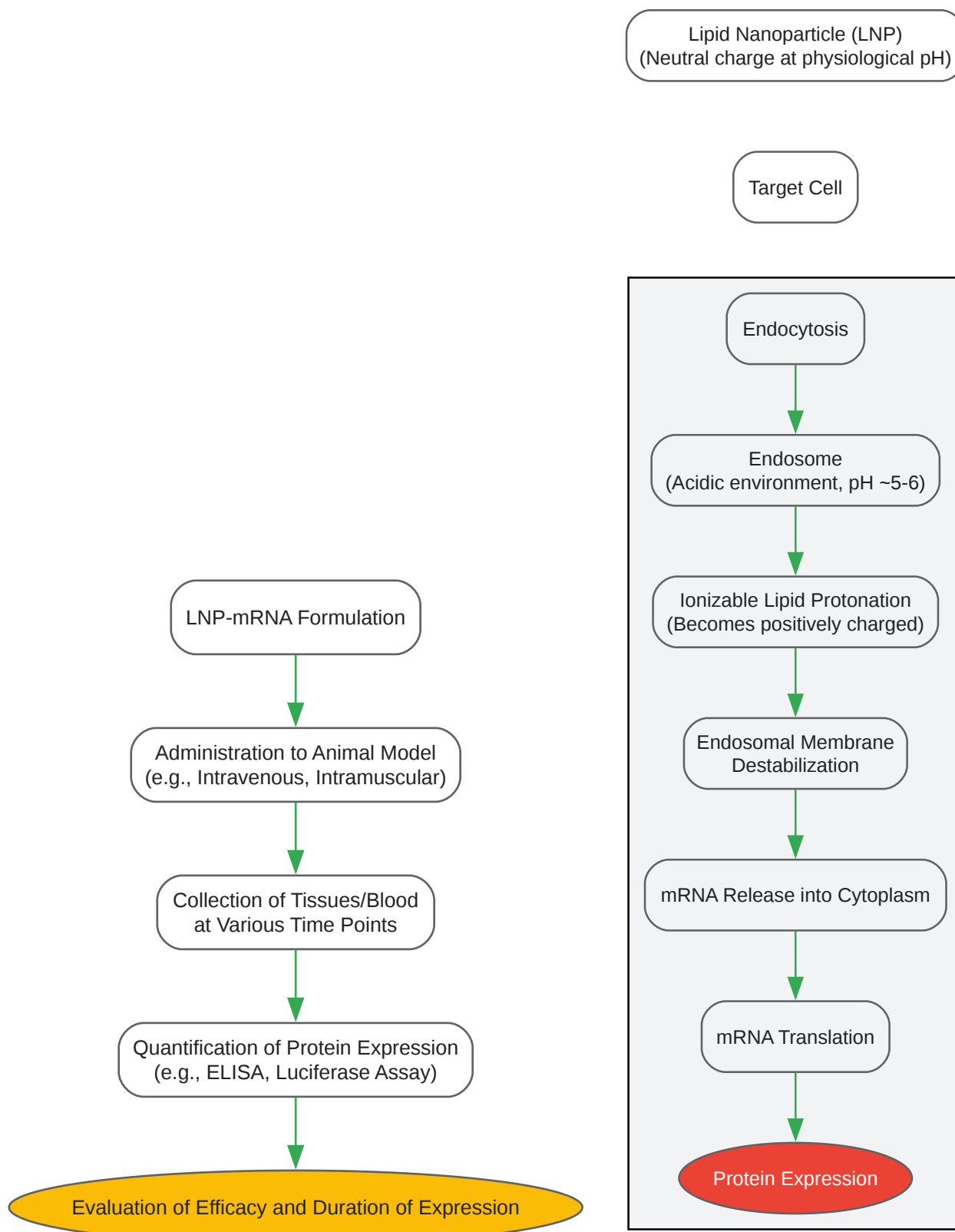


[Click to download full resolution via product page](#)

Caption: LNP formulation workflow using microfluidics.

In Vivo Evaluation of mRNA Delivery

The in vivo efficacy of LNP-mRNA formulations is typically assessed by measuring the expression of the protein encoded by the mRNA in a relevant animal model.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [ATX-002: A Comparative Guide to Ionizable Lipids for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854682#atx-002-vs-other-ionizable-lipids-for-mrna-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com